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Compound of Interest

Compound Name:
2-(Azetidin-3-yl)acetamide

hydrochloride

CAS No.: 1795493-56-9

Cat. No.: B1383496

Get Quote

Molecular Weight: 150.61 g/mol (salt)

Executive Summary & Rationale
In modern drug design, the "Escape from Flatland" initiative drives the replacement of planar

aromatic rings with saturated, three-dimensional heterocycles. The azetidine ring is a privileged

scaffold in this domain.[1][2] Unlike larger saturated rings (pyrrolidine, piperidine), azetidines

offer a unique vector orientation and reduced lipophilicity (LogP) while maintaining metabolic

stability.

2-(Azetidin-3-yl)acetamide hydrochloride serves as a dual-functional building block:

The Azetidine Nitrogen (

): A nucleophilic handle for attaching the scaffold to a pharmacophore core (via

, Buchwald-Hartwig, or Amide Coupling).

The Acetamide Tail (
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): A versatile polar motif that acts as a hydrogen bond donor/acceptor or a precursor for
further functionalization (e.g., dehydration to nitrile, hydrolysis to acid, or rearrangement to
amine).

Key Advantages
Metabolic Stability: The strained ring often resists oxidative metabolism better than flexible

alkyl chains.

Solubility Enhancement: The high fraction of

carbons (

) and the polar amide group significantly improve aqueous solubility.

Vector Control: The 3-substitution pattern projects the acetamide tail perpendicular to the

ring plane, exploring unique chemical space within a binding pocket.

Chemical Properties & Handling
Property Specification Handling Note

Appearance
White to off-white crystalline

solid

Hygroscopic; store under inert

gas (Ar/N2).

Solubility

High: Water, DMSO,

MethanolLow: DCM, Hexanes,

Toluene

Critical: The HCl salt is

insoluble in non-polar organic

solvents. Free-basing is

required for reactions in

DCM/THF.

Basicity (

)
10-11 (Azetidine NH)

Requires

2 equivalents of base

(DIPEA/TEA) to neutralize HCl

and activate the amine.

Stability Stable at room temp.

Avoid prolonged exposure to

strong aqueous acid/base at

high heat to prevent amide

hydrolysis (unless intended).
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Synthetic Strategies & Decision Tree
The following flowchart illustrates the decision-making process for utilizing this building block in

library synthesis or lead optimization.

2-(Azetidin-3-yl)acetamide HCl Neutralization
(DIPEA/TEA)

N-Functionalization
(Attach to Core)

Side-Chain
Modification

SNAr Coupling
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Dehydration
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Hydrolysis
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Hofmann Rearrangement
(-> Primary Amine)

Click to download full resolution via product page

Figure 1: Strategic workflow for functionalizing 2-(Azetidin-3-yl)acetamide. The dashed line

indicates that side-chain modifications are often performed AFTER attaching the azetidine to

the core scaffold to avoid chemoselectivity issues.

Detailed Experimental Protocols
Protocol A: Coupling to Heteroaryl Chlorides
Application: Synthesis of Kinase Inhibitors (e.g., JAK, CDK) where the azetidine replaces a

solvent-exposed piperazine. Mechanism: Nucleophilic aromatic substitution. The azetidine

nitrogen attacks an electron-deficient aromatic ring.

Reagents:

2-(Azetidin-3-yl)acetamide HCl (1.0 equiv)

Heteroaryl Chloride (e.g., 4-chloropyrimidine, 2-chloropyridine) (1.0 equiv)
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Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv) — Crucial: 1 eq neutralizes HCl, 1 eq scavenges
generated HCl, 1 eq drives equilibrium.

Solvent: DMSO or NMP (Polar aprotic is required due to salt solubility).

Step-by-Step Procedure:

Preparation: In a reaction vial, dissolve the Heteroaryl Chloride (1.0 mmol) in DMSO (3 mL).

Activation: Add DIPEA (3.0 mmol) to the solution. Stir for 5 minutes.

Addition: Add 2-(Azetidin-3-yl)acetamide HCl (1.0 mmol) in one portion.

Note: The salt may not dissolve immediately but will go into solution as it reacts.

Reaction: Heat the mixture to 80–100 °C for 2–4 hours. Monitor by LC-MS.

Endpoint: Disappearance of aryl chloride and appearance of product mass

.

Workup (Precipitation Method):

Cool to room temperature.[3]

Slowly pour the DMSO solution into Ice-Water (30 mL) with vigorous stirring.

The product often precipitates as a solid due to the hydrophobic aryl group. Filter and

wash with water.[4]

Alternative Workup (Extraction):

If no precipitate forms (product is too polar), dilute with water and extract with

EtOAc/iPrOH (3:1). Wash organics with brine, dry over

, and concentrate.
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Validation Check:

LC-MS: Look for the characteristic amide fragment.

NMR: The azetidine protons appear as multiplets around

3.5–4.5 ppm.

Protocol B: Dehydration to 2-(Azetidin-3-yl)acetonitrile
Application: Converting the amide to a nitrile creates a "warhead" precursor or a smaller, less

polar motif. Chemo-selectivity: This protocol assumes the Azetidine Nitrogen is already

protected (e.g., Boc) or arylated (from Protocol A). Do not attempt on the free amine HCl salt

without protection.

Reagents:

N-Substituted-2-(azetidin-3-yl)acetamide (1.0 equiv)

Trifluoroacetic Anhydride (TFAA) (1.5 equiv)

Triethylamine (TEA) (3.0 equiv)

Solvent: Dry Dichloromethane (DCM)

Step-by-Step Procedure:

Setup: Dissolve the starting amide in dry DCM (0.1 M concentration) under Nitrogen

atmosphere. Cool to 0 °C (ice bath).

Base Addition: Add TEA (3.0 equiv).

Dehydration: Add TFAA (1.5 equiv) dropwise over 10 minutes.

Observation: Mild exotherm.

Stirring: Allow to warm to room temperature and stir for 1–2 hours.

Quench: Quench with saturated aqueous
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.

Workup: Extract with DCM. Wash with brine.[3] Dry over

.

Purification: Flash chromatography (Hexane/EtOAc).

Mechanism: TFAA activates the amide oxygen, followed by elimination promoted by TEA to

form the nitrile (

).

Protocol C: Reductive Amination (Library Synthesis)
Application: Rapid generation of N-alkylated analogs for SAR exploration.

Reagents:

2-(Azetidin-3-yl)acetamide HCl (1.0 equiv)

Aldehyde/Ketone (1.2 equiv)

Sodium Triacetoxyborohydride (

,

) (2.0 equiv)

DIPEA (1.0 equiv)

Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Procedure:

Free-Basing In Situ: Suspend the azetidine HCl salt in DCE. Add DIPEA (1.0 equiv) and stir

for 10 mins to liberate the free amine.

Imine Formation: Add the Aldehyde (1.2 equiv). Stir for 30–60 minutes at room temperature.

Note: Adding
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can help drive imine formation if the aldehyde is unreactive.

Reduction: Add

(2.0 equiv). Stir overnight at room temperature.

Quench: Add saturated aqueous

. Stir vigorously for 15 minutes.

Isolation: Separate phases. Extract aqueous layer with DCM.[1][3] Combine organics and

concentrate.[1]

Troubleshooting & Optimization
Issue Probable Cause Solution

Low Yield in Incomplete neutralization of

HCl salt.

Increase DIPEA to 3-4

equivalents. Ensure solvent is

dry DMSO/NMP.

Azetidine Ring Opening

Reaction temperature too high

(>120°C) or strong acid

present.

Keep reaction temp <100°C.

Avoid strong Lewis acids with

prolonged heating.

Product Water Solubility
The acetamide group makes

the molecule polar.

Use "salting out" (saturate

aqueous layer with NaCl)

during extraction or use n-

Butanol/DCM mixtures.

Incomplete Dehydration

(Protocol B)

Moisture in solvent reacting

with TFAA.

Use freshly distilled DCM and

keep under

atmosphere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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